molecular formula C18H16O3 B1661677 Butyl 9-oxo-9h-fluorene-4-carboxylate CAS No. 93519-65-4

Butyl 9-oxo-9h-fluorene-4-carboxylate

Cat. No.: B1661677
CAS No.: 93519-65-4
M. Wt: 280.3 g/mol
InChI Key: OXCDIAMDERPRRV-UHFFFAOYSA-N
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Description

Butyl 9-oxo-9H-fluorene-4-carboxylate is an ester derivative of 9-oxo-9H-fluorene-4-carboxylic acid, featuring a butyl group attached via an ester linkage at the 4-position of the fluorene backbone. The fluorene core consists of two benzene rings fused via a five-membered ring, with a ketone group at the 9-position. This compound is part of a broader class of fluorene derivatives studied for applications in organic synthesis, materials science, and pharmaceuticals. Its structure balances aromaticity (from the fluorene system) and lipophilicity (from the butyl chain), influencing its solubility and reactivity .

Properties

CAS No.

93519-65-4

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

butyl 9-oxofluorene-4-carboxylate

InChI

InChI=1S/C18H16O3/c1-2-3-11-21-18(20)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)19/h4-10H,2-3,11H2,1H3

InChI Key

OXCDIAMDERPRRV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Canonical SMILES

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Other CAS No.

93519-65-4

Origin of Product

United States

Comparison with Similar Compounds

Methyl 9-oxo-9H-fluorene-4-carboxylate

  • Structure : Methyl ester with a shorter alkyl chain.
  • Reactivity : In synthesis attempts for GFP-based photoswitches, methyl 9-oxo-9H-fluorene-4-carboxylate (alongside other ketones and aldehydes) failed to yield the desired product, suggesting limitations in its compatibility with certain reaction pathways .

Undecyl 9-oxo-9H-fluorene-4-carboxylate

  • Structure : Undecyl ester (C11 alkyl chain) at the 4-position.
  • Properties : The extended alkyl chain increases molecular weight (MFCD01166573) and lipophilicity, likely enhancing solubility in organic solvents and altering crystallization behavior. This makes it suitable for applications requiring hydrophobic interactions, such as lipid bilayer studies or slow-release formulations .

9-oxo-9H-fluorene-4-carboxamide (R6T)

  • Structure : Carboxamide group replacing the ester.
  • Properties: Molecular weight: 223.227 g/mol. Reduced electrophilicity compared to esters, making it less reactive toward nucleophiles.

N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide

  • Structure : Carboxamide with a biphenyl substituent at the 1-position.
  • Properties :
    • Higher molecular weight (375.42 g/mol) due to the biphenyl group.
    • The biphenyl moiety introduces additional π-π stacking interactions, which could enhance binding affinity in receptor-ligand systems. The 1-position substitution may sterically hinder interactions compared to 4-substituted analogues like the butyl ester .

Comparative Analysis Table

Compound Substituent Molecular Weight (g/mol) Key Properties Applications/Reactivity Issues
Butyl 9-oxo-9H-fluorene-4-carboxylate Butyl ester (C4) ~274.3 (calculated) Moderate lipophilicity, balanced solubility in polar/non-polar solvents. Versatile intermediate in organic synthesis.
Methyl 9-oxo-9H-fluorene-4-carboxylate Methyl ester (C1) ~232.2 (calculated) Higher polarity; failed in GFP photoswitch synthesis due to poor reactivity . Limited utility in specific reactions.
Undecyl 9-oxo-9H-fluorene-4-carboxylate Undecyl ester (C11) ~396.5 (MFCD01166573) High lipophilicity, slow degradation. Hydrophobic matrices, sustained release systems .
9-oxo-9H-fluorene-4-carboxamide Carboxamide 223.227 Hydrogen-bonding capability, stability. Pharmaceutical candidates .
N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide Biphenyl-carboxamide 375.42 Enhanced aromatic interactions, steric hindrance at 1-position. Target-specific drug design .

Key Research Findings

  • Synthetic Utility : this compound’s intermediate chain length may offer better reactivity than methyl or undecyl esters in reactions requiring balanced solubility .
  • Biological Relevance : Carboxamide derivatives exhibit enhanced stability and target binding compared to esters, making them preferable in drug discovery .
  • Safety Considerations : While specific data for the butyl ester is lacking, analogous esters (e.g., butyl acrylate) are flammable and irritant, suggesting similar handling precautions (ventilation, PPE) are advisable .

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